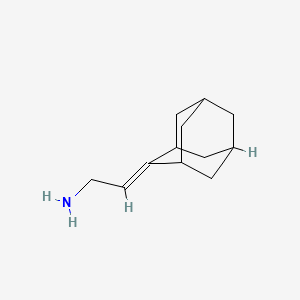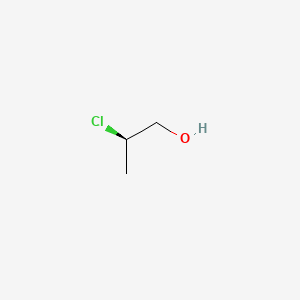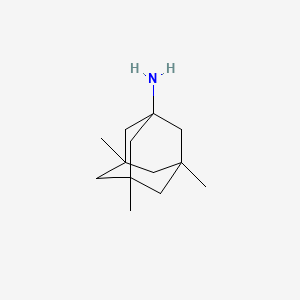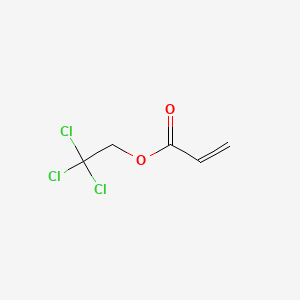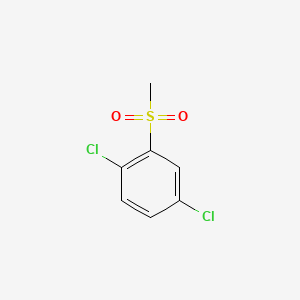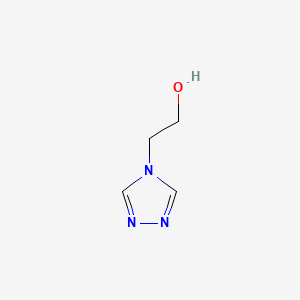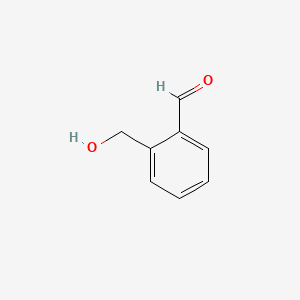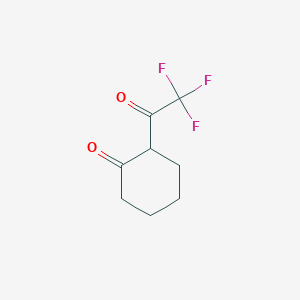
2-(三氟乙酰基)环己酮
描述
2-(Trifluoroacetyl)cyclohexanone is an organic compound with the molecular formula C8H9F3O2 . It is frequently used in scientific experiments due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of 2-(Trifluoroacetyl)cyclohexanone consists of a cyclohexanone ring with a trifluoroacetyl group attached . The InChI code for this compound is1S/C8H9F3O2/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h5H,1-4H2 . Chemical Reactions Analysis
The trifluoroacetyl group in 2-(Trifluoroacetyl)cyclohexanone can participate in various chemical reactions. For example, trifluoroacetyl substituents have been found to influence cycloaddition reactivities .Physical And Chemical Properties Analysis
2-(Trifluoroacetyl)cyclohexanone has a molecular weight of 194.15 g/mol . It has a computed XLogP3-AA value of 2, indicating its lipophilicity . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 1 rotatable bond . Its exact mass and monoisotopic mass are both 194.05546401 g/mol . The topological polar surface area is 34.1 Ų .科学研究应用
Organic Synthesis: Building Block for Fluorinated Compounds
2-(Trifluoroacetyl)cyclohexanone: serves as a versatile building block in organic synthesis, particularly for the introduction of the trifluoromethyl group into other molecules. This functionality is highly sought after due to its ability to impart unique chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in the development of pharmaceuticals and agrochemicals .
Medicinal Chemistry: Drug Design and Discovery
In medicinal chemistry, 2-(Trifluoroacetyl)cyclohexanone is utilized for the synthesis of novel drug candidates. Its trifluoromethyl group is a common moiety in many FDA-approved drugs, contributing to the binding affinity and selectivity of drugs towards their biological targets .
Material Science: Advanced Polymer Research
The compound finds applications in material science, where it is used to synthesize advanced polymers with unique properties, such as high thermal stability and resistance to degradation. This makes it suitable for creating materials that can withstand extreme conditions .
Analytical Chemistry: Chromatography and Mass Spectrometry
2-(Trifluoroacetyl)cyclohexanone: is used in analytical chemistry as a standard or reagent in chromatographic methods and mass spectrometry. Its distinct mass and retention characteristics facilitate the identification and quantification of similar compounds .
Biochemistry: DNA-Groove Binding Studies
Recent research has shown that derivatives of 2-(Trifluoroacetyl)cyclohexanone can act as DNA-groove binders. These compounds have been synthesized and studied for their ability to selectively bind to the minor groove of DNA, which is a promising strategy for the development of new anticancer agents .
Environmental Science: Fluorescence Imaging
In environmental science, the fluorescence properties of 2-(Trifluoroacetyl)cyclohexanone derivatives are exploited in fluorescence imaging techniques. This application is particularly useful in the study of environmental pollutants and their effects on biological systems .
Safety and Hazard Analysis
2-(Trifluoroacetyl)cyclohexanone: is also important in safety and hazard analysis. Its chemical and physical properties, such as flammability, reactivity, and toxicity, are thoroughly studied to ensure safe handling and storage in laboratory and industrial settings .
Cleanroom Technology: Controlled Environment Solutions
Lastly, in the field of cleanroom technology, 2-(Trifluoroacetyl)cyclohexanone is used in the development of controlled environment solutions. Its stability and non-reactive nature make it suitable for use in environments that require strict contamination control .
安全和危害
Safety data indicates that exposure to 2-(Trifluoroacetyl)cyclohexanone should be avoided. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes . In case of accidental ingestion or inhalation, immediate medical attention is advised .
属性
IUPAC Name |
2-(2,2,2-trifluoroacetyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O2/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFLGIXUFCIELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285768 | |
| Record name | 2-(trifluoroacetyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoroacetyl)cyclohexanone | |
CAS RN |
387-89-3 | |
| Record name | 387-89-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(trifluoroacetyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoroacetyl)cyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes fluorinated 1,3-diketones, like 2-(Trifluoroacetyl)cyclohexanone, interesting for chemical synthesis?
A1: Fluorinated 1,3-diketones, including 2-(Trifluoroacetyl)cyclohexanone, exhibit unique reactivity compared to their non-fluorinated counterparts. The presence of fluorine atoms significantly alters the electron density distribution within the molecule. [, ] This influences their tautomeric behavior (keto-enol, enol-enol) and leads to unexpected reaction pathways. [, ] Researchers are particularly interested in these compounds for several reasons:
- Versatile Building Blocks: They serve as versatile precursors in the synthesis of various heterocyclic compounds like pyrazoles, benzimidazoles, and 1,7-ketoesters. []
- Metal Complexation: These compounds readily form metal complexes and chelates, making them valuable in coordination chemistry. []
- Halogenation Reactions: They undergo unique halogenation reactions, which can be tuned to introduce halogens selectively. This allows for the synthesis of mono-, di-, and tetrahalogenated products. []
Q2: Can you provide an example of a specific reaction involving 2-(Trifluoroacetyl)cyclohexanone and its significance?
A2: Yes, one notable reaction is the bromination of 2-(Trifluoroacetyl)cyclohexanone. [] Research indicates that using N-bromosuccinimide (NBS) as a brominating agent allows for the selective introduction of bromine atoms at the alpha position of the molecule. [] This is significant because:
Q3: How does the structure of 2-(Trifluoroacetyl)cyclohexanone facilitate the formation of metal complexes?
A3: The structure of 2-(Trifluoroacetyl)cyclohexanone possesses two carbonyl groups (C=O), which act as excellent electron-donating sites. [] These sites can readily coordinate to metal ions, forming stable metal complexes and chelates. [] This property is particularly useful for:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B1295792.png)


